molecular formula C20H23ClN2OS B2771255 2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 1903544-41-1

2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Cat. No. B2771255
CAS RN: 1903544-41-1
M. Wt: 374.93
InChI Key: SNVVXZAWBLLYNU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN2OS and its molecular weight is 374.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a related derivative, has been synthesized via microwave-assisted synthesis. This method involves the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation. The synthesized compounds have been tested for their antibacterial activity, showcasing the potential medicinal applications of related compounds in treating bacterial infections. (Merugu et al., 2010)

Inhibition of Blood Platelet Aggregation

Another study explored derivatives of the compound, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, which demonstrated the ability to inhibit ADP-induced aggregation of blood platelets. This finding highlights the potential therapeutic applications of such compounds in preventing thrombosis or other cardiovascular diseases. (Grisar et al., 1976)

Hydrogen-Bonding Patterns in Enaminones

The hydrogen-bonding patterns of enaminones, including compounds with structural similarities to 2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone, have been characterized. These studies provide insight into the molecular interactions and stability of such compounds, which are crucial for designing drugs with improved efficacy and reduced side effects. (Balderson et al., 2007)

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVXZAWBLLYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

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